

An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methoxybenzoic acid

Cat. No.: B192878

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential biological relevance of **5-Chloro-2-methoxybenzoic acid**. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

5-Chloro-2-methoxybenzoic acid, also known as 5-Chloro-o-anisic acid, is a halogenated derivative of benzoic acid. Its chemical structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, and a chlorine atom at position 5.

Chemical Structure:

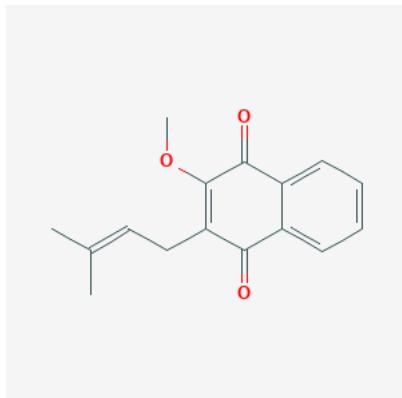


Table 1: Physicochemical Properties of **5-Chloro-2-methoxybenzoic Acid**

Property	Value	Reference(s)
IUPAC Name	5-Chloro-2-methoxybenzoic acid	
Synonyms	5-Chloro-o-anisic acid, 2-Methoxy-5-chlorobenzoic acid	
CAS Number	3438-16-2	
Molecular Formula	C ₈ H ₇ ClO ₃	
Molecular Weight	186.59 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	98-100 °C	[1]
Boiling Point	318.1 °C at 760 mmHg	
Solubility	Soluble in chloroform and methanol.	
pKa	3.72 ± 0.10 (Predicted)	
LogP	2.2	
InChI	InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)	[2]
SMILES	COC1=C(C=C(C=C1)Cl)C(=O)O	

Synthesis of 5-Chloro-2-methoxybenzoic Acid

Several synthetic routes to **5-Chloro-2-methoxybenzoic acid** have been reported. The two primary methods are the chlorination of 2-methoxybenzoic acid and the hydrolysis of its corresponding methyl ester.

Experimental Protocol 1: Chlorination of 2-Methoxybenzoic Acid

This method involves the direct electrophilic chlorination of 2-methoxybenzoic acid.

Reaction Scheme:



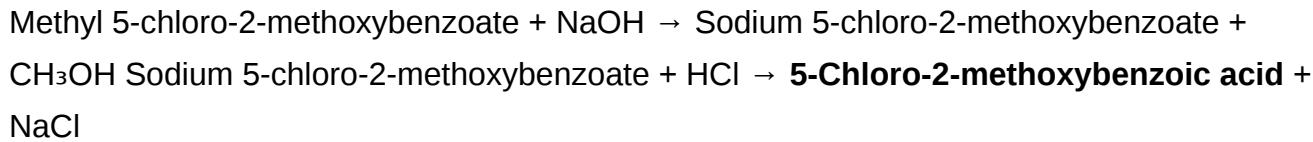
Detailed Methodology:[3]

- Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxybenzoic acid (1.0 equivalent) in a chlorinated solvent such as carbon tetrachloride.
- Chlorination: While stirring, bubble chlorine gas through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the solvent is removed under reduced pressure.
- Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **5-Chloro-2-methoxybenzoic acid**.

Experimental Protocol 2: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate

This is a common and efficient method for the preparation of **5-Chloro-2-methoxybenzoic acid** from its methyl ester.

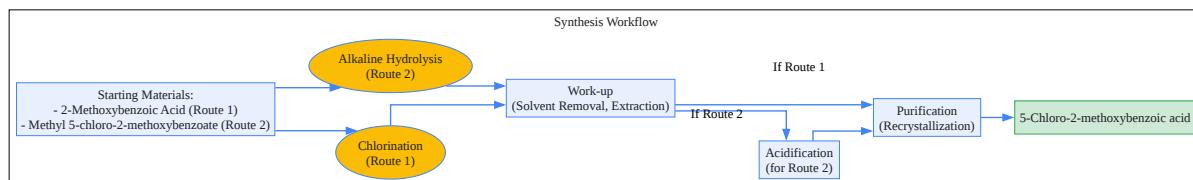
Reaction Scheme:



Detailed Methodology:[1]

- Reaction Setup: In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 1 M).

- Hydrolysis: Stir the reaction mixture at room temperature for several hours (typically 4-6 hours) or until the reaction is complete as monitored by TLC.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.
- Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a strong acid such as hydrochloric acid.
- Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to afford **5-Chloro-2-methoxybenzoic acid**. Further purification can be achieved by recrystallization.



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **5-Chloro-2-methoxybenzoic acid**.

Spectroscopic Data and Characterization

The structure of **5-Chloro-2-methoxybenzoic acid** can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ^1H NMR spectrum of **5-Chloro-2-methoxybenzoic acid** is expected to show distinct signals for the methoxy protons, the aromatic protons, and the carboxylic acid proton.

Table 2: Predicted ^1H NMR Spectral Data for **5-Chloro-2-methoxybenzoic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12-13	Singlet (broad)	1H	-COOH
~7.6	Doublet	1H	Ar-H (position 6)
~7.5	Doublet of doublets	1H	Ar-H (position 4)
~7.1	Doublet	1H	Ar-H (position 3)
~3.8	Singlet	3H	-OCH ₃

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.[\[4\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ^{13}C NMR Spectral Data for **5-Chloro-2-methoxybenzoic Acid**

Chemical Shift (δ , ppm)	Assignment
~165-170	-COOH
~155-160	C-2 (Ar-C-OCH ₃)
~130-135	C-4 (Ar-CH)
~130-135	C-6 (Ar-CH)
~125-130	C-5 (Ar-C-Cl)
~120-125	C-1 (Ar-C-COOH)
~115-120	C-3 (Ar-CH)
~55-60	-OCH ₃

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.[\[2\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **5-Chloro-2-methoxybenzoic acid** will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Bands for **5-Chloro-2-methoxybenzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~3000-3100	Medium	C-H stretch (aromatic)
~2850-2950	Medium	C-H stretch (methoxy)
1680-1710	Strong	C=O stretch (carboxylic acid)
1580-1620	Medium-Strong	C=C stretch (aromatic ring)
1250-1300	Strong	C-O stretch (aryl ether)
~1000-1100	Medium	C-Cl stretch

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **5-Chloro-2-methoxybenzoic acid** would be expected to show a molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectral Fragmentation for **5-Chloro-2-methoxybenzoic Acid**

m/z	Proposed Fragment
186/188	$[M]^+$ (Molecular ion, showing isotopic pattern for Cl)
171/173	$[M - \text{CH}_3]^+$
141/143	$[M - \text{COOH}]^+$
128	$[M - \text{COOH} - \text{Cl}]^+$

Biological Activity and Potential Applications

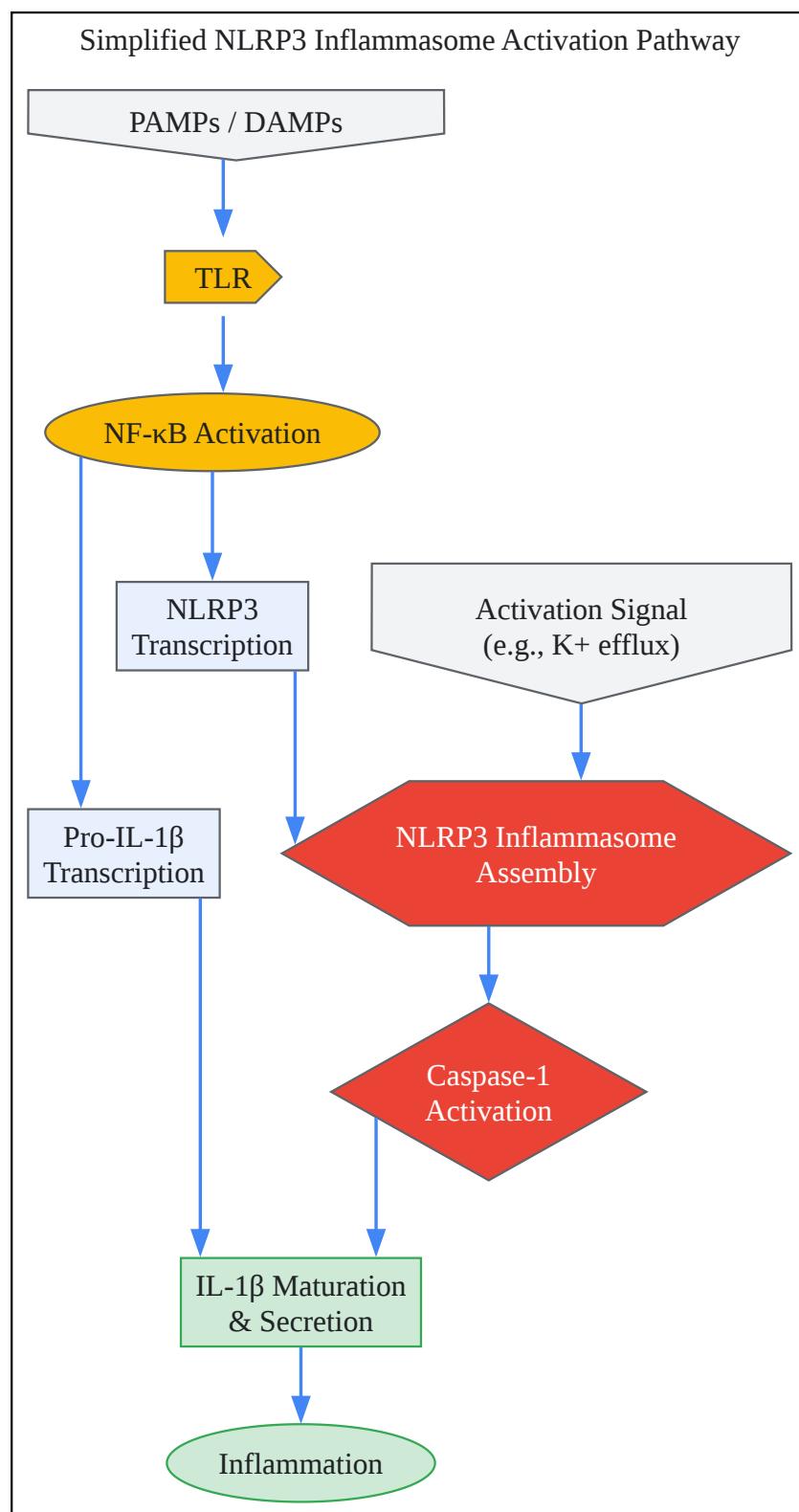
While direct and extensive studies on the biological activity of **5-Chloro-2-methoxybenzoic acid** are limited, its structural motifs and derivatives suggest potential areas of interest for researchers.

Role as a Synthetic Intermediate

5-Chloro-2-methoxybenzoic acid serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor in the synthesis of certain sulfonamide derivatives.

Potential Link to NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is implicated in a variety of inflammatory diseases.^[6] Some structurally related compounds have been investigated for their ability to modulate the activity of the NLRP3 inflammasome. Although direct evidence for **5-Chloro-2-methoxybenzoic acid** is not yet established, its potential to serve as a scaffold for the development of NLRP3 inhibitors warrants further investigation.



[Click to download full resolution via product page](#)

Caption: A simplified diagram of the NLRP3 inflammasome activation pathway.

Safety and Handling

5-Chloro-2-methoxybenzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Chloro-2-methoxybenzoic acid is a readily synthesizable compound with well-defined chemical and spectroscopic properties. While its direct biological activities are not yet fully elucidated, its role as a synthetic intermediate and the potential for its derivatives to modulate inflammatory pathways, such as the NLRP3 inflammasome, make it a compound of interest for further research in medicinal chemistry and drug discovery. This technical guide provides a foundational resource for scientists working with or interested in this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-methoxybenzoic acid | 3438-16-2 [chemicalbook.com]
- 2. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 13C NMR [m.chemicalbook.com]
- 3. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR [m.chemicalbook.com]
- 5. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b192878#5-chloro-2-methoxybenzoic-acid-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com